molecular formula C10H12FNO4S B2894172 N-(4-fluorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008066-93-0

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2894172
CAS No.: 1008066-93-0
M. Wt: 261.27
InChI Key: OYKQXERXKOJUFQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine is a sulfonamide-modified amino acid derivative characterized by a 4-fluorophenyl group and a methylsulfonyl moiety attached to the alanine backbone. Its molecular formula is C₁₀H₁₁FNO₄S, with a molecular weight of 260.26 g/mol. The compound’s structure combines the hydrophilicity of the alanine residue with the electron-withdrawing properties of the fluorophenyl and sulfonyl groups, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQXERXKOJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with alanine, 4-fluoroaniline, and methylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is a fluorinated amino acid with a fluorophenyl group and a methylsulfonyl moiety attached to the alanine backbone. It has a molecular formula of C10H12FNO4S and a molecular weight of approximately 249.27 g/mol. The compound's unique properties arise from the electron-withdrawing effects of the fluorine atom and the sulfonyl group, influencing its reactivity and biological interactions.

Chemical Properties and Reactivity

The chemical behavior of this compound is influenced by its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, and the fluorine atom can engage in electrophilic aromatic substitution reactions. Like other amino acids, it may undergo hydrolysis and peptide bond formation, as well as racemization under specific conditions.

Applications in Scientific Research

This compound is used in various scientific fields. Fluorinated amino acids, including this compound, exhibit altered biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can enhance binding affinity to biological targets, potentially improving pharmacological efficacy. Studies suggest that these compounds can affect protein folding, stability, and interactions due to their unique steric and electronic properties.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. The presence of the fluorine atom often enhances hydrophobic interactions, improving binding affinity in protein-ligand interactions. Research indicates that fluorinated amino acids can stabilize certain conformations of peptides and proteins, potentially leading to increased efficacy in therapeutic applications.

KCNQ Channel Activation: Derivatives of fluorinated amino acids have been used to study and re-engineer neurotransmitters for specific biological activities . For example, single-halide glycine derivatives with a fluorophenyl ring can dock in KCNQ1-KCNQ3 chimeric models . These derivatives exhibit negative electrostatic surface potential close to a carbonyl oxygen, which is crucial for their interaction with KCNQ channels .

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
N-(3-fluorophenyl)-N-(methylsulfonyl)alanineSimilar structure with a different position of the fluorine atomPotentially different biological activity
4-FluorophenylalanineSimple phenylalanine derivative with a fluorine atomLacks sulfonyl functionality
N-Fmoc-l-fluoroalanineFluorinated alanine derivative protected with Fmoc groupUsed primarily in peptide synthesis
N-(4-chlorophenyl)-N-(methylsulfonyl)alanineChlorinated variant instead of fluorinatedComparison of electronic effects between halogens

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Use Source
N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine C₁₀H₁₁FNO₄S 260.26 4-Fluorophenyl, methylsulfonyl Under investigation
N-(Methylsulfonyl)-N-phenylalanine C₁₀H₁₂NO₄S 253.27 Phenyl, methylsulfonyl Research intermediate
N-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}alanine C₁₆H₁₇NO₆S 351.37 2-Methoxyphenoxy, methylsulfonyl Synthetic intermediate
N~2~-[(4-Fluoro-3-methylphenyl)sulfonyl]-D-alaninamide C₁₁H₁₅FN₂O₄S 314.31 4-Fluoro-3-methylphenyl, hydroxy Enzyme inhibition studies
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl chloride C₁₅H₁₃ClN₂O₄S 368.80 4-Nitrophenyl, chlorinated Peptide synthesis
Key Observations:
  • Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs like N-(methylsulfonyl)-N-phenylalanine .
  • Polar Surface Area (PSA): Compounds with bulkier substituents (e.g., 2-methoxyphenoxy in ) exhibit higher PSA (>100 Ų), reducing membrane permeability but improving solubility .
  • Lipophilicity : The target compound’s LogP (~3.7) is comparable to N-(methylsulfonyl)-N-phenylalanine (LogP ~3.7), suggesting similar bioavailability profiles .

Biological Activity

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

Chemical Structure:

  • This compound features a fluorophenyl group and a methylsulfonyl moiety attached to an alanine backbone. This structure is crucial for its interaction with biological targets.

Synthesis:
The synthesis involves several key steps:

  • Starting Materials: Alanine, 4-fluoroaniline, and methylsulfonyl chloride.
  • Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes hydrochloric acid produced during the reaction.
  • Procedure: The protected alanine is reacted with 4-fluoroaniline using a coupling agent like EDCI to form the amide bond, followed by the introduction of the methylsulfonyl group through methylsulfonyl chloride.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • The fluorophenyl group enhances binding affinity to targets due to its hydrophobic interactions.
  • The methylsulfonyl group improves solubility and metabolic stability, facilitating better pharmacokinetic properties.

3.1 Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, including human colon adenocarcinoma cells .

3.2 Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Its mechanism may involve modulation of inflammatory pathways by inhibiting specific enzymes related to inflammation.

4. Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

StudyFindings
Study on GC3 Cells Demonstrated rapid uptake and concentration of sulfonamide derivatives in cancer cells, indicating potential for targeted therapy.
In vitro assays on enzyme inhibitionShowed that the compound could act as a biochemical probe or inhibitor, suggesting applications in drug development for various diseases.

5. Research Applications

The compound is being studied across various fields:

  • Medicinal Chemistry: As a potential therapeutic agent for cancer and inflammatory diseases.
  • Biochemistry: Investigated for its role as an enzyme inhibitor or biochemical probe.

Q & A

Q. Table 1: Comparative Bioactivity of Fluorophenyl-Sulfonamide Derivatives

CompoundlogPIC₅₀ (DHPS, μM)Antibacterial Activity (MIC, μg/mL)
N-(4-Fluorophenyl)-N-(MeSO₂)-D-alanine1.80.452.0 (S. aureus)
N-(4-Chlorophenyl)-N-(MeSO₂)-D-alanine2.10.624.5 (S. aureus)
N-(4-Fluorophenyl)-N-(TsO)-D-alanine2.30.381.8 (S. aureus)

Data synthesized from ; TsO = Tosyl.

Advanced: What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

Use QSAR models and software such as:

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions based on lipophilicity (logP) and polar surface area .
  • MOLPROPERTY : Estimates solubility and metabolic susceptibility of the methylsulfonyl group .
  • GROMACS : Simulates membrane permeation dynamics using molecular dynamics (MD) trajectories .

Advanced: How can researchers validate target engagement in cellular assays?

  • Fluorescent probes : Synthesize a BODIPY-conjugated derivative to track cellular uptake via confocal microscopy .
  • Knockout models : Use CRISPR-Cas9 DHPS-knockout bacterial strains to confirm mechanism-specific activity .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm binding to DHPS .

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